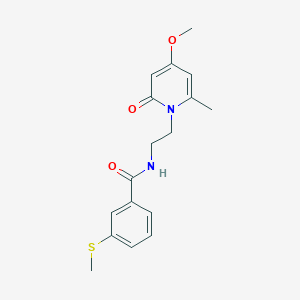

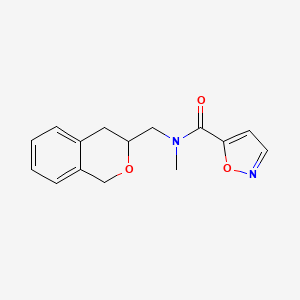

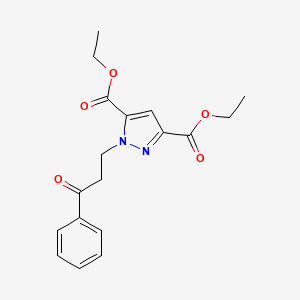

N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the isoxazole family and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide is a compound with potential applications in various fields of scientific research, particularly in synthetic chemistry and drug discovery. Studies have explored its synthesis, chemical properties, and potential as a precursor for the development of new pharmacologically active molecules. For instance, the one-pot synthesis of 3-methylisoxazole-5-carboxamides demonstrates the versatility of isoxazole derivatives in synthetic chemistry, highlighting their utility in creating compounds with potential biological activities (Martins et al., 2002). Additionally, the study on auxiliary-directed Pd-catalyzed γ-C(sp(3))-H bond activation of α-aminobutanoic acid derivatives shows how modifications to the isoxazole moiety can influence the activation of inert carbon-hydrogen bonds, paving the way for novel synthetic routes and potentially impacting drug synthesis (Pasunooti et al., 2015).

Pharmacological Potential

Research into the pharmacological potential of isoxazole derivatives, including compounds structurally related to N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide, has indicated their promise in various therapeutic areas. For instance, isoxazole and its derivatives have been investigated for their potential immunosuppressive properties, particularly in the context of disease-modifying antirheumatic drugs. Studies on compounds like leflunomide, which contain isoxazol moieties, highlight the importance of these structures in inhibiting key enzymes involved in immune cell proliferation (Knecht & Löffler, 1998). This research underscores the significance of isoxazole derivatives in developing new therapeutic agents.

Material Science and Catalysis

Isoxazole derivatives also find applications in material science and as catalysts in chemical reactions. The development of polyamides containing isoxazole units, for instance, reveals insights into how these heterocyclic structures can influence polymer properties, including thermal stability and solubility. Such materials could have potential applications in various industries, ranging from coatings to advanced materials for technological applications (Bouck & Rasmussen, 1993). Additionally, isoxazole compounds have been used to develop bimetallic composite catalysts, demonstrating their utility in facilitating chemical reactions, such as the Suzuki coupling in aqueous media, which is crucial for the synthesis of biaryls including heterocyclic compounds (Bumagin et al., 2019).

properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-17(15(18)14-6-7-16-20-14)9-13-8-11-4-2-3-5-12(11)10-19-13/h2-7,13H,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPVIPRJRBGBKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC=NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

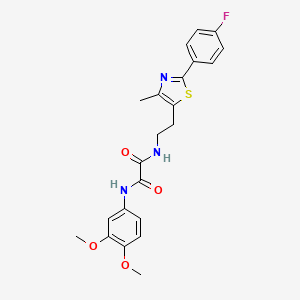

![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2370269.png)

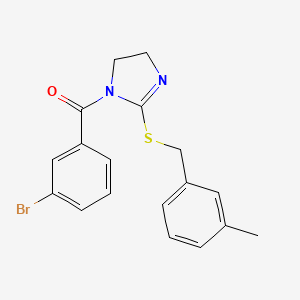

![Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2370274.png)

![4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde](/img/structure/B2370278.png)

ethylamine dihydrochloride](/img/structure/B2370281.png)